![molecular formula C17H11F3N2OS B2726519 1-(3,4-Difluorophenyl)-3-[(2-fluorophenyl)methylsulfanyl]pyrazin-2-one CAS No. 899958-50-0](/img/structure/B2726519.png)
1-(3,4-Difluorophenyl)-3-[(2-fluorophenyl)methylsulfanyl]pyrazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Difluorophenyl)-3-[(2-fluorophenyl)methylsulfanyl]pyrazin-2-one, also known as DFP-10825, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrazinone derivatives, which have been found to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Microbial Degradation of Polyfluoroalkyl Chemicals Polyfluoroalkyl chemicals containing perfluoroalkyl moieties are widely utilized in numerous industrial and commercial applications. Research highlights the microbial degradation of non-fluorinated functionalities, polyfluoroalkyl, and perfluoroalkyl moieties into perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), which are of regulatory concern due to their toxic profiles. The review delves into environmental biodegradability studies, emphasizing the importance of understanding microbial degradation pathways, half-lives of precursors, and the identification of novel degradation intermediates and products for effective environmental management of these substances (Liu & Avendaño, 2013).
Fluorinated Alternatives to Long-chain Perfluoroalkyl Carboxylic Acids With the ongoing transition to replace long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs), and their precursors, this review discusses over 20 fluorinated substances that serve as alternatives. These alternatives are used in various applications from fluoropolymer manufacture to consumer products. However, there is limited information on the safety of these replacements for humans and the environment, highlighting significant data gaps that must be filled to perform meaningful risk assessments (Wang et al., 2013).
Emerging Poly- and Perfluoroalkyl Substances in the Aquatic Environment This review integrates and critically evaluates knowledge on newly identified poly- and perfluoroalkyl substances (PFASs), including their detection methodologies, environmental removal during water treatment processes, and physicochemical properties. Notably, many of these newly identified PFASs are potential precursor compounds to PFOS and PFOA, necessitating further research to understand their environmental impact and management (Xiao, 2017).
Critical Review of Fluoropolymers Application Fluoropolymers, characterized by their high molecular weight and stability, are reviewed for their distinct properties and classified separately from other PFAS for regulatory purposes. This review consolidates fluoropolymer toxicity data and suggests that these materials meet the criteria for being considered as “polymers of low concern” due to their negligible environmental mobility and lack of bioavailability or bioaccumulation, providing a basis for their continued use and management in various applications (Henry et al., 2018).
Eigenschaften
IUPAC Name |
1-(3,4-difluorophenyl)-3-[(2-fluorophenyl)methylsulfanyl]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2OS/c18-13-4-2-1-3-11(13)10-24-16-17(23)22(8-7-21-16)12-5-6-14(19)15(20)9-12/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQRTNPXNLAKIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorophenyl)-3-[(2-fluorophenyl)methylsulfanyl]pyrazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2726436.png)
![(2E)-3-{4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid](/img/structure/B2726437.png)
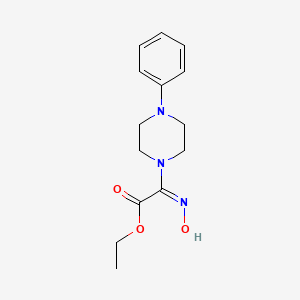
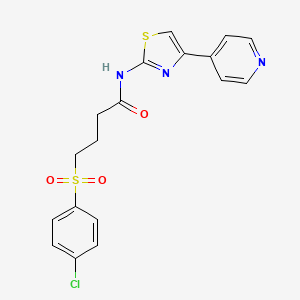

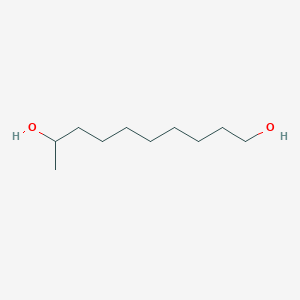

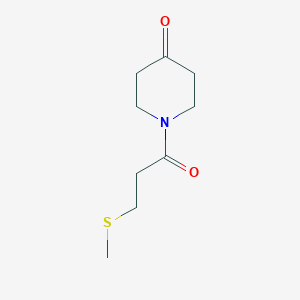

![3-(benzo[d]thiazol-2-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate](/img/structure/B2726451.png)
![4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzamide](/img/structure/B2726452.png)
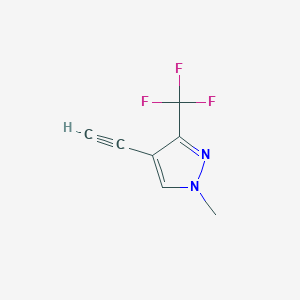
![N-(3-Chloro-4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2726457.png)
